molecular formula C26H51NO6 B13783015 bis(2-hydroxyethyl)-[2-[(E)-octadec-9-enoyl]oxyethyl]azanium;acetate

bis(2-hydroxyethyl)-[2-[(E)-octadec-9-enoyl]oxyethyl]azanium;acetate

Cat. No.: B13783015
M. Wt: 473.7 g/mol
InChI Key: JPBUGLVVKDRPHS-RRABGKBLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis(2-hydroxyethyl)-[2-[(E)-octadec-9-enoyl]oxyethyl]azanium;acetate: is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of hydroxyethyl groups, an octadec-9-enoyl moiety, and an azanium ion, making it a versatile molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(2-hydroxyethyl)-[2-[(E)-octadec-9-enoyl]oxyethyl]azanium;acetate typically involves the esterification of octadec-9-enoic acid with 2-hydroxyethylamine. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the esterification process. The reaction mixture is then subjected to purification steps, such as recrystallization or chromatography, to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. The use of high-pressure and high-temperature conditions can enhance the reaction rate and yield. Additionally, advanced purification techniques, such as distillation and crystallization, are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the octadec-9-enoyl moiety, converting the double bond into a single bond and forming saturated derivatives.

    Substitution: The hydroxyethyl groups can participate in substitution reactions, where the hydroxyl groups are replaced by other functional groups, such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Saturated derivatives.

    Substitution: Halides, amines.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of complex organic molecules. Its unique structure allows for the creation of novel materials with specific properties.

Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug development and biochemical studies.

Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: In the industrial sector, the compound is used in the formulation of specialty chemicals, such as surfactants and emulsifiers. Its amphiphilic nature makes it suitable for applications in cosmetics, detergents, and lubricants.

Mechanism of Action

The mechanism of action of bis(2-hydroxyethyl)-[2-[(E)-octadec-9-enoyl]oxyethyl]azanium;acetate involves its interaction with molecular targets, such as enzymes and receptors. The hydroxyethyl groups can form hydrogen bonds with active sites, while the octadec-9-enoyl moiety can interact with hydrophobic regions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

  • Bis(2-hydroxyethyl) terephthalate
  • Bis(2-hydroxyethyl) isophthalate
  • Bis(2-hydroxyethyl) adipate

Comparison: Compared to these similar compounds, bis(2-hydroxyethyl)-[2-[(E)-octadec-9-enoyl]oxyethyl]azanium;acetate is unique due to the presence of the octadec-9-enoyl moiety, which imparts distinct hydrophobic characteristics. This makes it more suitable for applications requiring amphiphilic properties, such as in surfactants and emulsifiers. Additionally, its azanium ion component can enhance its interaction with biological targets, making it a promising candidate for biomedical research.

Properties

Molecular Formula

C26H51NO6

Molecular Weight

473.7 g/mol

IUPAC Name

bis(2-hydroxyethyl)-[2-[(E)-octadec-9-enoyl]oxyethyl]azanium;acetate

InChI

InChI=1S/C24H47NO4.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(28)29-23-20-25(18-21-26)19-22-27;1-2(3)4/h9-10,26-27H,2-8,11-23H2,1H3;1H3,(H,3,4)/b10-9+;

InChI Key

JPBUGLVVKDRPHS-RRABGKBLSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OCC[NH+](CCO)CCO.CC(=O)[O-]

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC[NH+](CCO)CCO.CC(=O)[O-]

Origin of Product

United States

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